2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine
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Overview
Description
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is a compound that has garnered interest due to its potential therapeutic applications. This compound is part of a broader class of arylpiperazine derivatives, which are known for their diverse pharmacological activities, particularly in targeting adrenergic receptors .
Mechanism of Action
Target of Action
The primary target of the compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound this compound interacts with its target, the α1-ARs, by binding to them . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound this compound affects the biochemical pathways associated with the α1-ARs . The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME) . These properties impact the bioavailability of the compound. The compound showed an acceptable pharmacokinetic profile in the range from 22 nM to 250 nM .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its interaction with the α1-ARs . By binding to these receptors, the compound can influence their function, leading to potential therapeutic effects for various neurological conditions .
Biochemical Analysis
Biochemical Properties
The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has been found to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interactions with alpha1-adrenergic receptors . These receptors play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to alpha1-adrenergic receptors . The binding affinity of this compound for these receptors is in the range from 22 nM to 250 nM .
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-methoxyphenylpiperazine with 4-methylphenylpteridine under specific conditions. Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry studies.
Biology: Investigated for its interactions with biological receptors, particularly adrenergic receptors.
Medicine: Explored for potential therapeutic uses in treating neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Comparison with Similar Compounds
Similar compounds include trazodone, naftopidil, and urapidil, which are also arylpiperazine-based alpha1-adrenergic receptor antagonists. Compared to these compounds, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-17-7-9-18(10-8-17)27-23-21-22(26-12-11-25-21)28-24(29-23)31-15-13-30(14-16-31)19-5-3-4-6-20(19)32-2/h3-12H,13-16H2,1-2H3,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPDHJCKKNHXIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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